Betti base hydrochloride
Overview
Description
Betti base hydrochloride is a derivative of Betti base, which is an α-aminoalkylphenol. Betti bases are synthesized through the Betti reaction, a multicomponent reaction involving 1-naphthol or 2-naphthol, aliphatic or aromatic aldehydes, and secondary amines. This reaction was first reported by Italian chemist Mario Betti in the early 20th century . This compound is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and material science .
Mechanism of Action
Target of Action
Betti bases, including Betti base hydrochloride, are the products obtained by the one-pot multicomponent reaction of 1-naphthol/2-naphthol, aliphatic/aromatic aldehydes, and secondary amines Betti bases have been reported to have a wide range of pharmacological applications, suggesting they interact with multiple biological targets .
Mode of Action
The betti reaction, which produces betti bases, involves the deprotonation of the α-carbon, reforming the aromatic ring and pushing electrons onto oxygen . This suggests that this compound might interact with its targets through similar electron transfer processes.
Pharmacokinetics
The efficient synthesis of betti bases suggests that they may have favorable bioavailability.
Result of Action
Betti bases have been reported to have various biological properties, including anticancer, antioxidant, anti-inflammatory, and antitubercular activities . This suggests that this compound may have similar effects at the molecular and cellular levels.
Action Environment
The green and efficient synthesis of betti bases suggests that they may be stable under a variety of environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betti base hydrochloride typically involves the following steps:
Formation of Betti Base: The reaction begins with the condensation of 2-naphthol, an aromatic aldehyde (such as benzaldehyde), and a secondary amine (such as morpholine) in the presence of a catalyst.
Hydrochloride Formation: The Betti base is then treated with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions to enhance yield and purity. Catalysts such as transition metal catalysts, nanocatalysts, and biocatalysts are commonly used to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: Betti base hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Betti base structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted Betti bases .
Scientific Research Applications
Betti base hydrochloride has a wide range of scientific research applications:
Comparison with Similar Compounds
Betti base hydrochloride is unique compared to other similar compounds due to its diverse range of applications and biological activities. Similar compounds include:
Aminoalkylnaphthols: These compounds share a similar structure but may have different functional groups and biological activities.
Bis-Betti Bases: These derivatives contain two Betti base units and exhibit unique properties in asymmetric synthesis and catalysis.
This compound stands out due to its high synthetic utility, pharmacological potential, and versatility in various scientific fields .
Properties
IUPAC Name |
1-[amino(phenyl)methyl]naphthalen-2-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO.ClH/c18-17(13-7-2-1-3-8-13)16-14-9-5-4-6-12(14)10-11-15(16)19;/h1-11,17,19H,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQUQNDKNZOGPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(C=CC3=CC=CC=C32)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219897-32-2 | |
Record name | Betti base hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219897322 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BETTI BASE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O08P0V52W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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